molecular formula C16H14N4O3 B2519773 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 946362-48-7

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No. B2519773
CAS RN: 946362-48-7
M. Wt: 310.313
InChI Key: SIBUEOZQKHUJDB-UHFFFAOYSA-N
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Description

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a useful research compound. Its molecular formula is C16H14N4O3 and its molecular weight is 310.313. The purity is usually 95%.
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Scientific Research Applications

Xanthine Oxidase Inhibition

One notable application of related compounds is in the inhibition of xanthine oxidase, an enzyme involved in purine metabolism. A study synthesizing N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamide derivatives, including structures similar to the one , found that introducing aryl substituents at specific positions of the oxazole ring increased the inhibition efficiency of xanthine oxidase. Some inhibitors demonstrated IC50 values in the nanomolar range, indicating potent inhibition. These findings suggest potential applications in treating diseases associated with excessive uric acid production, such as gout or kidney stones (Muzychka et al., 2020).

Anticancer Activity

Compounds with the 1,3,4-oxadiazol moiety have been explored for their anticancer potential. For instance, derivatives of benzimidazole, which share a similar structural framework to the query compound, have been synthesized and evaluated for their in vitro anticancer activity. These compounds have shown moderate activity against certain cancer cell lines, indicating the potential utility of similar structures in cancer therapy (Salahuddin et al., 2014).

Antimycobacterial Activity

N-Alkoxyphenylhydroxynaphthalenecarboxamides and their isomers have been prepared and evaluated for antimycobacterial activity. These compounds displayed activity against Mycobacterium tuberculosis and other strains, with some showing higher efficacy than standard treatments like rifampicin. This highlights the potential for compounds with similar structural components to be developed as new antimycobacterial agents (Goněc et al., 2016).

Anti-inflammatory and Analgesic Activities

Research on novel tetrahydronaphthalene derivatives containing additional bioactive moieties has revealed their potential for anti-inflammatory and analgesic applications. These compounds were evaluated for their ability to modulate nitric oxide production in activated macrophages, an indicator of their anti-inflammatory potential. Some derivatives demonstrated significant activity, underscoring the therapeutic potential of structurally similar compounds in managing inflammation and pain (Gurkan et al., 2011).

properties

IUPAC Name

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c21-14(12-6-5-10-3-1-2-4-11(10)9-12)18-16-20-19-15(22-16)13-7-8-17-23-13/h5-9H,1-4H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBUEOZQKHUJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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